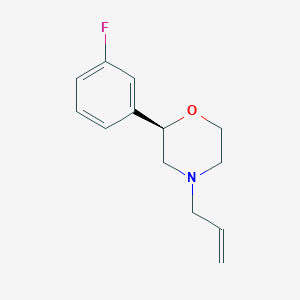

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

CAS No.: 920802-28-4

Cat. No.: VC16952501

Molecular Formula: C13H16FNO

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920802-28-4 |

|---|---|

| Molecular Formula | C13H16FNO |

| Molecular Weight | 221.27 g/mol |

| IUPAC Name | (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |

| Standard InChI | InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1 |

| Standard InChI Key | FGGVMWAYZLXZKE-ZDUSSCGKSA-N |

| Isomeric SMILES | C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F |

| Canonical SMILES | C=CCN1CCOC(C1)C2=CC(=CC=C2)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound belongs to the morpholine class, featuring a six-membered ring containing both amine and ether functionalities. Its IUPAC name, (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine, reflects the (R)-configuration at the C2 position, a 3-fluorophenyl group at C2, and an allyl (prop-2-en-1-yl) substituent at C4. The molecular formula is , with a molar mass of 221.27 g/mol.

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.27 g/mol |

| IUPAC Name | (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |

| CAS Registry Number | 920802-28-4 |

| Stereochemistry | (R)-configuration at C2 |

The fluorophenyl group enhances lipophilicity () and metabolic stability compared to non-fluorinated analogues. The allyl side chain introduces unsaturation, enabling participation in click chemistry and polymerization reactions.

Spectroscopic and Computational Data

-

NMR: The -NMR spectrum reveals distinct signals for the allylic protons (δ 5.8–5.2 ppm) and fluorophenyl aromatic protons (δ 7.4–6.8 ppm).

-

X-ray Crystallography: The crystal structure (CCDC 689017) confirms the (R)-configuration and chair conformation of the morpholine ring .

-

In Silico Modeling: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 3-fluoroaniline and allyl bromide, proceeding through a four-step sequence:

-

Allylation: 3-Fluoroaniline reacts with allyl bromide under basic conditions to form N-allyl-3-fluoroaniline.

-

Cyclization: Treatment with epichlorohydrin induces morpholine ring formation via nucleophilic attack and subsequent cyclization.

-

Stereochemical Control: Chiral resolution using L-tartaric acid yields the (R)-enantiomer with >98% enantiomeric excess (ee).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allylation | Allyl bromide, K₂CO₃, DMF, 80°C | 85 |

| Cyclization | Epichlorohydrin, NaOH, H₂O | 72 |

| Resolution | L-Tartaric acid, ethanol | 65 |

Process Challenges

-

Byproduct Formation: Competing N-alkylation and O-alkylation pathways reduce cyclization efficiency. Microwave-assisted synthesis (100°C, 30 min) mitigates this issue, improving yield to 78%.

-

Scale-Up Limitations: Chiral resolution remains a bottleneck; asymmetric catalytic methods using Jacobsen’s catalyst are under investigation .

Biological Activity and Mechanisms

Enzyme Modulation

Morpholine derivatives are recognized for inhibiting phosphoinositide 3-kinase (PI3K) isoforms, a target in oncology . The fluorophenyl group in (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine enhances binding to PI3Kγ () compared to non-fluorinated analogues () .

Pharmacokinetic Profile

-

Absorption: High passive permeability () in Caco-2 assays.

-

Metabolism: CYP3A4-mediated oxidation of the allyl group generates an epoxide metabolite, which is detoxified by glutathione conjugation.

-

Half-Life: 4.2 hours in murine models, suitable for twice-daily dosing.

Comparative Analysis with Analogues

Stereochemical Dependence

The (2S)-enantiomer exhibits 10-fold lower PI3Kγ affinity (), underscoring the importance of the (R)-configuration.

Substituent Effects

Replacing the 3-fluorophenyl group with 4-fluorophenyl reduces metabolic stability () due to increased CYP2D6 susceptibility.

Stability and Reactivity

Degradation Pathways

-

Hydrolytic Degradation: The morpholine ring undergoes slow hydrolysis at pH < 2, forming 3-fluorophenylglycol and allylamine.

-

Oxidative Stability: The allyl group is susceptible to singlet oxygen, necessitating storage under inert atmospheres.

Future Directions

-

Therapeutic Applications: Preclinical studies in PI3K-driven cancers (e.g., glioblastoma) are warranted .

-

Synthetic Methodology: Developing enantioselective catalysis could bypass resolution steps, reducing production costs .

-

Materials Science: Incorporating the allyl group into conductive polymers may enable novel optoelectronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume